

Commercial Suppliers and Technical Guide for High-Purity Z-D-Tyr-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-D-Tyr-OH

Cat. No.: B554473

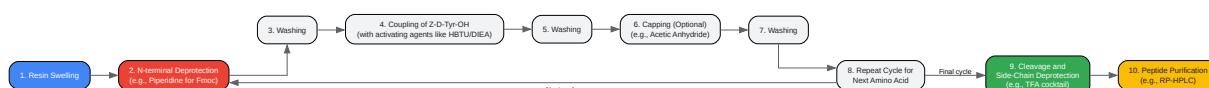
[Get Quote](#)

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental outcomes. N- α -Cbz-D-tyrosine (**Z-D-Tyr-OH**), a protected form of the D-enantiomer of tyrosine, is a key building block in the synthesis of peptides and other complex organic molecules. This technical guide provides an in-depth overview of commercial suppliers of high-purity **Z-D-Tyr-OH**, experimental protocols for its use, and its relevance in biological signaling pathways.

Commercial Availability of High-Purity Z-D-Tyr-OH

A variety of chemical suppliers offer **Z-D-Tyr-OH**, with purity levels typically exceeding 98%. The most common analytical methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The table below summarizes the offerings from several prominent suppliers.

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Analytical Method	Appearance
TCI America ^[1] ^[2]	N-Carbobenz oxy-D-tyrosine	64205-12-5	C ₁₇ H ₁₇ NO ₅	>98.0%	HPLC	White to light yellow powder/crystal
Chem-Impex ^[3]	Z-D-tyrosine	64205-12-5	C ₁₇ H ₁₇ NO ₅	≥99%	HPLC	White powder
Sigma-Aldrich ^[4]	Z-D-Tyr-OH	64205-12-5	C ₁₇ H ₁₇ NO ₅	≥98.0%	TLC	Powder
AdooQ Bioscience ^[5]	Z-D-tyrosine	Not Specified	Not Specified	>99%	HPLC	Not Specified
BOC Sciences	N-Cbz-L-tyrosine*	1164-16-5	C ₁₇ H ₁₇ NO ₅	≥98%	HPLC	Off-white Solid
CymitQuimica ^[6]	N-Carbobenz oxy-D-tyrosine	Not Specified	C ₁₇ H ₁₇ NO ₅	>98.0%	HPLC (T)	White to Light yellow powder to crystal
CP Lab Safety ^[7]	N-Carbobenz oxy-D-tyrosine	Not Specified	Not Specified	min 98%	HPLC	Not Specified


*Note: BOC Sciences lists the L-enantiomer, N-Cbz-L-tyrosine. Researchers should verify the specific enantiomer required for their application.^[8]

Experimental Protocols

The primary application of **Z-D-Tyr-OH** is in solid-phase peptide synthesis (SPPS), where the carbobenzyloxy (Cbz or Z) group serves as a protecting group for the amine functionality of the D-tyrosine. This prevents unwanted side reactions during peptide chain elongation.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using Z-D-Tyr-OH

The following is a generalized workflow for incorporating a **Z-D-Tyr-OH** residue into a peptide sequence using SPPS.

[Click to download full resolution via product page](#)

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Methodology:

- **Resin Swelling:** The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- **N-terminal Deprotection:** If the resin is pre-loaded with an N-terminally protected amino acid, the protecting group (commonly Fmoc) is removed using a solution of piperidine in DMF.
- **Washing:** The resin is washed thoroughly with DMF and DCM to remove the deprotection agent and any byproducts.
- **Coupling of Z-D-Tyr-OH:** Z-D-Tyr-OH is pre-activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. This activated solution is then added to the resin, and the coupling reaction is allowed to proceed.
- **Washing:** The resin is washed again to remove excess reagents and byproducts.
- **Capping (Optional):** To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride and a base can be performed.

- Washing: The resin is washed after the optional capping step.
- Repeat Cycle: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
- Cleavage and Side-Chain Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Z-group on the D-tyrosine) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- Peptide Purification: The crude peptide is precipitated, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quality Control of Z-D-Tyr-OH using HPLC

Ensuring the purity of the starting material is crucial. A general HPLC method for assessing the purity of **Z-D-Tyr-OH** is outlined below.

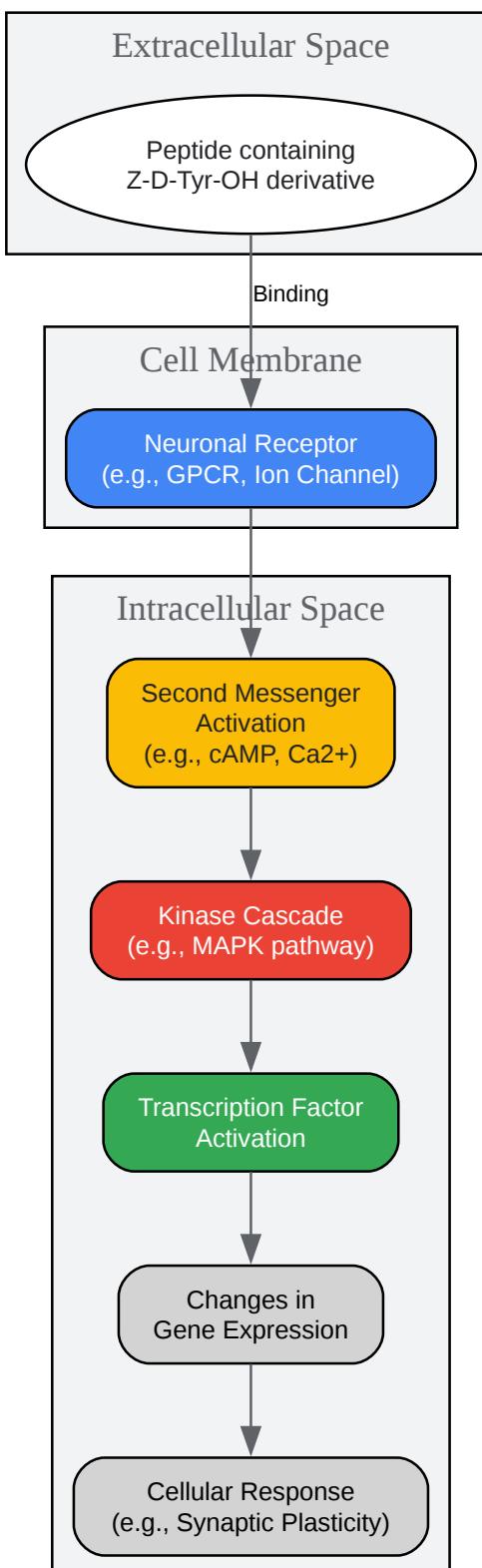
[Click to download full resolution via product page](#)

A typical workflow for the quality control of **Z-D-Tyr-OH** by HPLC.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound and any impurities. A typical gradient might be 10-90% B over 20

minutes.


- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance is monitored at wavelengths where the compound absorbs, typically 214 nm (for the peptide bond) and 254 nm (for the aromatic rings).
- Sample Preparation: A known concentration of **Z-D-Tyr-OH** is dissolved in the initial mobile phase composition.
- Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Role in Signaling Pathways

While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their important roles in various physiological processes, particularly in the nervous system.^[4] D-serine and D-aspartate, for example, are known to be involved in neurotransmission.^[4] Although the specific roles of D-tyrosine are less well-characterized, its presence in certain biological systems suggests it may also have signaling functions.

One area of interest is the potential for D-amino acids to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. D-serine acts as a co-agonist at the NMDA receptor. Given the structural similarity, it is plausible that D-tyrosine or its derivatives could interact with this or other neuronal receptors.

The diagram below illustrates a simplified, hypothetical signaling pathway where a D-amino acid, such as a peptide containing D-tyrosine, could modulate neuronal signaling.

[Click to download full resolution via product page](#)

A hypothetical signaling pathway involving a D-amino acid derivative.

This guide provides a foundational understanding of the commercial landscape and technical considerations for working with high-purity **Z-D-Tyr-OH**. For specific applications, researchers should consult detailed literature and optimize protocols accordingly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]
- 2. bocsci.com [bocsci.com]
- 3. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 4. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for High-Purity Z-D-Tyr-OH]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554473#commercial-suppliers-of-high-purity-z-d-tyr-oh\]](https://www.benchchem.com/product/b554473#commercial-suppliers-of-high-purity-z-d-tyr-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com